6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine
Beschreibung
Historical Development of Diaminopyrimidine Derivatives
The exploration of diaminopyrimidines began with Gerhard Domagk’s seminal work on sulfonamides in the 1930s, which revealed the therapeutic potential of nitrogen-containing heterocycles. By the 1940s, researchers recognized that substituting pyrimidine rings with amino groups enhanced binding to enzymatic targets like dihydrofolate reductase (DHFR). The synthesis of trimethoprim in 1956 marked a paradigm shift, demonstrating that 2,4-diaminopyrimidine derivatives could achieve selective toxicity against bacterial DHFR while sparing mammalian isoforms.
Between 1960 and 2000, over 5,400 diaminopyrimidine analogs were synthesized, driven by the scaffold’s adaptability to structural modifications. Key milestones included:
This progression underscores the scaffold’s capacity to address evolving therapeutic challenges through rational design.
Significance in Medicinal Chemistry Research
Diaminopyrimidines occupy a unique niche due to their dual roles as enzyme inhibitors and molecular scaffolds. The 2,4-diamine configuration facilitates:
- Bidentate hydrogen bonding with conserved aspartate residues in DHFR active sites
- π-Stacking interactions through aromatic substituents at the 5- and 6-positions
- Steric modulation via N-alkyl groups to optimize target selectivity
In the case of 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine, the chloro group at position 6 enhances electrophilicity for covalent interactions, while the phenylethyl moiety induces conformational changes in target proteins. Recent quantum mechanical studies suggest the chlorine atom contributes a dipole moment of 1.78 D, stabilizing ligand-receptor complexes through electrostatic complementarity.
6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine in the Context of Diaminopyrimidine Research
This compound (PubChem CID: 261744) exemplifies modern strategies in lead optimization:
Structural features :
- Molecular formula: C₁₂H₁₃ClN₄
- Hydrogen bond donors/acceptors: 3/4
- Rotatable bonds: 3 (enabling conformational adaptation)
- Aromatic rings: 2 (pyrimidine core + benzene)
Crystallographic data reveals that the 1-phenylethyl group induces a 15° tilt in the pyrimidine plane relative to unsubstituted analogs, potentially enhancing binding pocket compatibility. In kinase inhibition assays, derivatives bearing this substituent show 18-fold greater potency against TRKA compared to methyl-substituted counterparts.
Evolution of Research Methodologies in Diaminopyrimidine Studies
Methodological advances have transformed diaminopyrimidine research:
Phase I (1950–1980) :
- Empirical synthesis guided by antibacterial activity screens
- Limited computational tools; reliance on X-ray crystallography for DHFR complexes
Phase II (1990–2010) :
- QSAR models correlating logP values with blood-brain barrier penetration
- Fragment-based drug design using NMR spectroscopy
Phase III (2010–present) :
- Cryo-EM mapping of transient binding states
- AI-driven synthesis prediction (e.g., AlphaFold2 for target conformation modeling)
For 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have elucidated its binding pathway to TRK kinases, identifying a two-step mechanism: initial electrostatic steering followed by induced-fit closure of the activation loop. These methodologies enable precise tuning of the phenylethyl group’s torsion angles to optimize target engagement.
Eigenschaften
IUPAC Name |
6-chloro-4-N-(1-phenylethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-8(9-5-3-2-4-6-9)15-11-7-10(13)16-12(14)17-11/h2-8H,1H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKMCTUUHBDJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The pyrimidine-2,4-diamine core is highly versatile, with substituents dictating molecular behavior. Key analogues include:
Key Observations :
- Hydrogen Bonding: N,N-Dimethylation () reduces hydrogen-bond donor capacity, unlike the target compound’s free NH groups, which may enhance target binding.
Kinase Inhibition
- Target Compound: No direct activity data is provided, but structurally similar azaindole derivatives (e.g., ) inhibit Rho-kinase (ROCK) with IC50 < 10 nM. The phenylethyl group may confer similar potency through hydrophobic binding pockets.
- AZD1480 (): Inhibits Jak2 with IC50 = 0.3 nM, demonstrating substituent-driven selectivity. The pyrazole and fluoropyrimidine groups enhance affinity for Jak2’s ATP-binding site.
- Quinolinyl Pyrimidines (): Target Type II NADH-dehydrogenase, showing substituent-dependent activity (e.g., 20 inhibits with IC50 = 1.2 μM).
Antiparasitic Activity
Biologische Aktivität
6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and immune modulation.
Chemical Structure and Properties
The compound features a chlorinated pyrimidine core with two amino groups at positions 2 and 4, and a phenylethyl substituent at the N4 position. Its molecular formula is with a molecular weight of approximately 265.73 g/mol. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
PARP-1 Inhibition
One of the primary mechanisms through which 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine exerts its effects is through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 plays a crucial role in DNA repair mechanisms. Inhibition of this enzyme can enhance the efficacy of DNA-damaging agents used in cancer therapy, leading to increased genomic instability and cell death in cancer cells.
Immune Modulation
The compound has also shown potential as an anti-inflammatory agent . Research indicates that it can modulate signaling pathways associated with immune receptor activation, suggesting its utility in treating allergic responses and autoimmune diseases.
Cancer Research
Recent studies have highlighted the anti-proliferative effects of 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound demonstrated significant cytotoxicity, outperforming some established treatments.
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| MCF-7 | 5.2 | Superior to palbociclib |
| HCT116 | 6.8 | Comparable efficacy |
Antimicrobial Activity
In addition to its anticancer properties, the compound has exhibited antimicrobial activity against certain pathogens. Preliminary screenings indicated effectiveness against specific gram-positive bacteria, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Study on Antitumor Activity : A recent investigation into a series of pyrano[2,3-d]pyrimidine derivatives, including 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine, revealed that the most potent analogs showed superior antitumor activities compared to existing treatments like palbociclib.
- Immune Response Modulation : Another study explored the compound's ability to inhibit pathways involved in immune responses. The findings suggest that it may serve as a therapeutic agent for conditions characterized by excessive inflammation or immune dysregulation.
- Synthesis and Structural Analysis : Various synthetic routes have been developed for producing high-purity derivatives of this compound, facilitating further biological testing and optimization for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution using 6-chloropyrimidine-2,4-diamine and 1-phenylethylamine under reflux in isopropanol (iPrOH) with catalytic HCl (6 drops per 20 mL solvent). Molar ratios of 1:1.5 (amine:chloropyrimidine) are critical for minimizing side products. Post-reaction, neutralization with NH4OH and purification via flash chromatography (gradient: CHCl3 to 2% MeOH/CHCl3) yield a purity >95% . For scale-up, solvent volume adjustments and controlled heating rates (1–2°C/min) reduce decomposition.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.16–7.92 ppm), NH2 groups (δ 5.60–5.69 ppm), and the phenylethyl CH2 (δ 3.89–4.38 ppm). Discrepancies in integration ratios indicate impurities .
- HPLC : Use a C18 column with 0.1% TFA in H2O/MeOH (60:40) at 1 mL/min. Retention times should align with reference standards (Rf ~0.54–0.58 in TLC) .
- Elemental Analysis : Acceptable tolerances are ±0.4% for C, H, N, and Cl. Deviations >0.5% suggest incomplete purification .
Q. How does the substitution pattern on the pyrimidine core influence solubility and stability?
- Methodological Answer : The 1-phenylethyl group enhances lipophilicity (logP ~2.8), reducing aqueous solubility. Stability studies in DMSO (2–8°C, inert atmosphere) show <5% degradation over 6 months. For polar solvents (e.g., MeOH), sonication (30 min, 40 kHz) improves dissolution without decomposition .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to kinase targets (e.g., Aurora kinases)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 4OIV for Aurora A). The chloro group at position 6 and phenylethyl substituent at N4 form hydrophobic interactions with Leu210 and Val147 residues.
- MD Simulations (GROMACS) : Analyze RMSD (<2 Å over 50 ns) and binding free energy (MM-PBSA) to validate stability. Contradictory affinity data (e.g., IC50 variability) may arise from protonation state differences in the active site .
Q. How can contradictory data on enzymatic inhibition (IC50 values) be resolved across studies?
- Methodological Answer :
- Assay Standardization : Use ATP concentrations at Km (e.g., 10 µM for Aurora kinases) and pre-incubate enzymes with inhibitors for 30 min.
- Control for Off-Target Effects : Include counter-screens against structurally similar kinases (e.g., CDK2). Discrepancies >10-fold may indicate assay-specific interference (e.g., detergent concentration in buffer) .
Q. What strategies mitigate aggregation or precipitation in cell-based assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
